Ethyl 2-ethyl-2-methyl-3-oxobutanoate Ethyl 2-ethyl-2-methyl-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 33697-53-9
VCID: VC2421038
InChI: InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3
SMILES: CCC(C)(C(=O)C)C(=O)OCC
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

CAS No.: 33697-53-9

Cat. No.: VC2421038

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethyl-2-methyl-3-oxobutanoate - 33697-53-9

Specification

CAS No. 33697-53-9
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name ethyl 2-ethyl-2-methyl-3-oxobutanoate
Standard InChI InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3
Standard InChI Key NWMTWESXONQJPU-UHFFFAOYSA-N
SMILES CCC(C)(C(=O)C)C(=O)OCC
Canonical SMILES CCC(C)(C(=O)C)C(=O)OCC

Introduction

Structural Characteristics and Identification

Ethyl 2-ethyl-2-methyl-3-oxobutanoate (CAS: 33697-53-9) possesses a quaternary carbon center with both ethyl and methyl substituents at the C-2 position, giving it unique reactivity patterns. This molecular architecture includes a butanoate backbone substituted with functional groups that provide multiple reaction sites for synthetic transformations .

Molecular Identity and Nomenclature

The compound is characterized by specific identifiers that facilitate its recognition in chemical databases and literature:

PropertyValue
IUPAC NameEthyl 2-ethyl-2-methyl-3-oxobutanoate
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
CAS Registry Number33697-53-9
InChIInChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3
InChI KeyNWMTWESXONQJPU-UHFFFAOYSA-N
SMILESCCC(C)(C(=O)C)C(=O)OCC

The compound is also known by alternative names including "ethyl 2-ethyl-2-methylacetoacetate" and "ethyl 2-ethyl-2-methyl-3-oxobutyrate," which are used interchangeably in scientific literature .

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 2-ethyl-2-methyl-3-oxobutanoate is crucial for predicting its behavior in various reactions and applications.

Physical Properties

The compound exhibits characteristic physical properties that influence its handling, storage, and application in laboratory and industrial settings:

PropertyValueReference
Physical StateLiquid
Density0.973 g/mL
Refractive Index1.426
Molar Volume177.0 mL/mol
Molecular Refractive Power45.36 mL/mol
XLogP3-AA1.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Topological Polar Surface Area43.4 Ų
Complexity186

These properties collectively indicate a moderately lipophilic compound with significant polarity contributed by its carbonyl and ester functionalities. The absence of hydrogen bond donors suggests limited hydrogen-bonding capability as a donor, while the presence of three hydrogen bond acceptors indicates potential for interactions with hydrogen bond donors .

Spectroscopic Characteristics

Spectroscopic data provides essential information for structural confirmation and purity assessment of ethyl 2-ethyl-2-methyl-3-oxobutanoate:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the structural arrangement of atoms within the molecule. The ¹H NMR spectrum displays signals corresponding to the ethyl, methyl, and ester groups. The ¹³C NMR spectrum shows characteristic resonances for the carbonyl carbons of the ketone (~200 ppm) and ester (~170 ppm) functionalities .

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule:

  • Strong absorption at approximately 1740 cm⁻¹ (ester C=O stretching)

  • Strong absorption at approximately 1710 cm⁻¹ (ketone C=O stretching)

  • C-H stretching vibrations in the 2800-3000 cm⁻¹ region

  • C-O stretching vibrations in the 1000-1300 cm⁻¹ region

Mass Spectrometry

Mass spectrometric analysis provides fragmentation patterns that aid in structural elucidation:

  • Molecular ion peak at m/z 172 (corresponding to molecular weight)

  • Prominent fragment peaks at m/z 130 (top peak), m/z 43 (2nd highest), and m/z 87 (3rd highest)

These spectroscopic characteristics serve as fingerprints for identification and quality control of the compound.

Synthesis Methods

Several synthetic routes have been developed for the preparation of ethyl 2-ethyl-2-methyl-3-oxobutanoate, each with specific advantages depending on the available starting materials and desired scale.

Claisen Condensation

Another synthetic route involves modified Claisen condensation reactions:

  • Condensation of ethyl propionate with ethyl acetate in the presence of a strong base

  • Subsequent methylation of the condensation product

This approach can be particularly useful for large-scale preparations and often results in good yields of the desired product .

Chemical Reactivity

The presence of both ketone and ester functionalities in ethyl 2-ethyl-2-methyl-3-oxobutanoate confers diverse reactivity patterns that can be exploited in organic synthesis.

Oxidation Reactions

Ethyl 2-ethyl-2-methyl-3-oxobutanoate undergoes oxidation reactions with various oxidizing agents:

  • Reaction with potassium permanganate in acidic medium produces corresponding carboxylic acids

  • Oxidation with chromium trioxide can lead to degradation products depending on reaction conditions

These oxidative transformations can be utilized for functional group interconversions and the synthesis of more oxidized derivatives.

Reduction Reactions

The compound contains two carbonyl groups that can undergo reduction:

  • Selective reduction of the ketone carbonyl with sodium borohydride produces the corresponding β-hydroxy ester

  • Complete reduction with lithium aluminum hydride yields the corresponding diol

  • Enzymatic reductions may proceed with stereoselectivity, as observed with the related compound ethyl 2-methyl-3-oxobutanoate

The stereochemical outcome of these reductions depends on the reducing agent and reaction conditions employed.

Substitution and Condensation Reactions

The quaternary carbon center and the adjoining functional groups facilitate various substitution and condensation reactions:

  • Nucleophilic substitution of the ethyl ester group by other nucleophiles

  • Condensation reactions with amines, hydrazines, or hydroxylamines to form heterocyclic compounds

  • Aldol-type condensations with aldehydes or ketones

These reactions provide access to diverse structural motifs and functional group transformations.

Comparison with Related Compounds

Examining the structural and functional relationships between ethyl 2-ethyl-2-methyl-3-oxobutanoate and analogous compounds provides valuable insights into structure-activity relationships.

Comparative Analysis

Table 3 presents a comparison of ethyl 2-ethyl-2-methyl-3-oxobutanoate with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DistinctionReference
Ethyl 2-ethyl-2-methyl-3-oxobutanoateC₉H₁₆O₃172.22Reference compound
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.17Lacks ethyl at C-2
Ethyl 3-oxobutanoateC₆H₁₀O₃130.14Lacks substitution at C-2
Methyl 2-ethyl-2-methyl-3-oxobutanoateC₈H₁₄O₃158.20Methyl ester instead of ethyl ester

Structure-Activity Relationships

The structural modifications impact various properties and reactivities:

  • The additional ethyl group in ethyl 2-ethyl-2-methyl-3-oxobutanoate, compared to ethyl 2-methyl-3-oxobutanoate, increases steric hindrance around the quaternary carbon, potentially affecting the approach of reagents and catalysts

  • The quaternary center in ethyl 2-ethyl-2-methyl-3-oxobutanoate prevents enolization at C-2, unlike ethyl 2-methyl-3-oxobutanoate which can form an enolate at this position

  • The ethyl ester group in ethyl 2-ethyl-2-methyl-3-oxobutanoate, compared to the methyl ester in methyl 2-ethyl-2-methyl-3-oxobutanoate, confers slightly higher hydrophobicity and different hydrolysis rates

These structure-activity relationships guide the selection of specific derivatives for particular synthetic or application purposes.

Applications in Organic Synthesis

Ethyl 2-ethyl-2-methyl-3-oxobutanoate serves as a versatile building block in organic synthesis, contributing to the construction of more complex molecular architectures.

Synthetic Intermediate

The compound functions as an intermediate in multi-step syntheses:

  • Precursor for heterocyclic compounds via condensation reactions

  • Building block for pharmaceutically active compounds

  • Intermediate in the synthesis of natural product analogues

Functional Group Transformations

The presence of multiple functional groups allows for selective transformations:

  • Ketone functional group can be converted to alcohols, oximes, or hydrazones

  • Ester group can undergo hydrolysis, transesterification, or amidation

  • Quaternary carbon center provides a fixed stereochemical reference point

These transformations enable the incorporation of ethyl 2-ethyl-2-methyl-3-oxobutanoate fragments into molecules with specific structural requirements.

Enzymatic Interactions

Research on related β-keto esters provides insights into potential enzymatic interactions of ethyl 2-ethyl-2-methyl-3-oxobutanoate.

Enzymatic Reduction

An enzyme isolated from Klebsiella pneumoniae catalyzes the reduction of the related compound ethyl 2-methyl-3-oxobutanoate to produce ethyl (2R,3S) 3-hydroxy-2-methylbutanoate with high stereoselectivity . This suggests that ethyl 2-ethyl-2-methyl-3-oxobutanoate might undergo similar enzymatic transformations, potentially with different stereochemical outcomes due to the additional ethyl substituent.

The purified enzyme from K. pneumoniae:

  • Is a monomeric protein with a molecular weight of approximately 31,000

  • Has an isoelectric point of 6.2

  • Is NADPH-dependent

  • Shows maximum activity at pH 7.0 and 45°C for reduction reactions

  • Exhibits high stereoselectivity in the reduction of β-keto esters

Similar enzymatic systems might be applicable to ethyl 2-ethyl-2-methyl-3-oxobutanoate, offering possibilities for biocatalytic transformations with high selectivity.

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